BenchChemオンラインストアへようこそ!

Avibactam sodium hydrate

Antimicrobial susceptibility ESBL MIC comparison

Avibactam sodium hydrate is a non-β-lactam, DABCO-based β-lactamase inhibitor with a unique covalent-reversible mechanism. Unlike legacy inhibitors, it covers KPC and OXA-48 carbapenemases. The crystalline sodium hydrate ensures stability (TGA mass change 0.5% from 25–200°C), overcoming hygroscopicity of the anhydrous form. Its fT>CT PK/PD driver differs from relebactam and vaborbactam, making it the only DABCO inhibitor suitable for time-dependent PD studies targeting serine β-lactamase producers. Ideal for assay calibration (IC50: 5 nM CTX-M-15, 8 nM TEM-1) and formulation development.

Molecular Formula C7H12N3NaO7S
Molecular Weight 305.24
Cat. No. B1574185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvibactam sodium hydrate
Molecular FormulaC7H12N3NaO7S
Molecular Weight305.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avibactam Sodium Hydrate: Procurement and Selection Baseline for Research and Formulation


Avibactam sodium hydrate (CAS 2938989-90-1) is a non-β-lactam, diazabicyclooctane (DABCO)-based β-lactamase inhibitor [1]. Unlike traditional inhibitors such as clavulanic acid, sulbactam, and tazobactam which are β-lactam-derived and primarily target class A β-lactamases, avibactam forms a covalent yet reversible carbamoyl-enzyme complex with serine β-lactamases, including class A (e.g., KPC, TEM-1, CTX-M-15), class C (AmpC), and some class D (OXA-48) enzymes [2]. Its IC50 values against purified TEM-1 and CTX-M-15 are 8 nM and 5 nM, respectively . The sodium hydrate form provides a stable, crystalline solid with high purity (≥99.0%) suitable for research, analytical reference, and pharmaceutical development applications .

Why Avibactam Sodium Hydrate Cannot Be Interchanged with Legacy or Newer β-Lactamase Inhibitors


Generic substitution is not feasible because avibactam sodium hydrate possesses a fundamentally distinct β-lactamase inhibition profile, pharmacodynamic driver, and solid-state stability compared to both legacy inhibitors (tazobactam, clavulanic acid) and newer DABCO/boronic acid-based inhibitors (relebactam, vaborbactam). Legacy inhibitors lack meaningful activity against KPC and OXA-48 carbapenemases [1]. Among newer inhibitors, only avibactam covers OXA-48-producing Enterobacterales, and its PK/PD efficacy index (fT>CT) differs fundamentally from that of relebactam and vaborbactam (fAUC/MIC), precluding simple dose-equivalence substitutions [2]. Furthermore, the sodium hydrate crystalline form addresses the hygroscopicity and handling limitations of the anhydrous/amorphous form, which directly impacts procurement for formulation development [3]. These differences mandate compound-specific selection based on target enzyme profile, intended application, and required material stability.

Avibactam Sodium Hydrate: Quantifiable Differentiation Against Comparators for Evidence-Based Selection


Superior Activity Against ESBL-Producing Enterobacterales Compared to Ceftolozane-Tazobactam

Ceftazidime-avibactam demonstrated a 3-fold lower MIC50 (0.125 μg/mL) compared to ceftolozane-tazobactam (0.38 μg/mL) against ESBL-producing Escherichia coli and Klebsiella pneumoniae clinical isolates, with 100% susceptibility versus 96.6% [1].

Antimicrobial susceptibility ESBL MIC comparison E. coli K. pneumoniae

Unique OXA-48 Coverage Among New-Generation β-Lactamase Inhibitors

Avibactam is the only new-generation β-lactamase inhibitor with clinically meaningful in vitro activity against OXA-48-producing Enterobacterales. Ceftazidime-avibactam demonstrated 99.3% susceptibility (MIC50/90 ≤1/2 mg/L) against KPC-2, OXA-48-like, and IMI-producing CRE isolates, whereas neither meropenem-vaborbactam nor imipenem-relebactam covers OXA-48 [1][2].

Carbapenem resistance OXA-48 Enzyme inhibition spectrum Class D β-lactamase CRE

Distinct PK/PD Driver: fT>CT Versus fAUC/MIC for Relebactam and Vaborbactam

The PK/PD index that best describes the efficacy of avibactam is fT>CT (free time above critical threshold concentration), whereas the efficacy of relebactam and vaborbactam is described by fAUC₀₋₂₄/MIC (free area under the curve to MIC ratio) [1]. This fundamental pharmacological distinction precludes simple dose extrapolation between these inhibitors.

Pharmacokinetics Pharmacodynamics fT>CT PK/PD modeling Dosing regimen

Crystalline Form C: Enhanced Physical Stability Against Moisture and Temperature Stress

Avibactam sodium Form C exhibits superior physical stability against moisture and temperature stress compared to the anhydrous/amorphous form, which is hygroscopic, of low density, and difficult to handle at scale [1][2]. Form C maintains structural integrity under conditions that would cause hydration changes or degradation in other forms.

Solid-state stability Polymorph Form C Hygroscopicity Pharmaceutical formulation

Potent Inhibition of KPC-2 and OXA-48 but No Activity Against MBL-Producing CRE

Ceftazidime-avibactam demonstrates potent activity against KPC-2 and OXA-48-producing CRE (99.3% susceptible, MIC50/90 ≤1/2 mg/L), but has no clinically meaningful activity against metallo-β-lactamase (MBL) producers such as NDM- and IMP-positive isolates (27.2% of CRE) [1]. In Taiwan ICU surveillance, CAZ-AVB showed 100% susceptibility against K. pneumoniae isolates (including KPC and OXA-48 producers) versus only 80% for ceftolozane-tazobactam [2].

MBL NDM KPC-2 OXA-48 Carbapenemase Enzyme selectivity

Avibactam Sodium Hydrate: Validated Research and Industrial Application Scenarios


Reference Standard for β-Lactamase Inhibition Assays Targeting Serine Carbapenemases (KPC, OXA-48)

Avibactam sodium hydrate serves as the reference inhibitor for in vitro enzyme inhibition assays against class A (KPC-2, CTX-M-15, TEM-1) and class D (OXA-48) serine β-lactamases. Its well-characterized IC50 values (5 nM for CTX-M-15, 8 nM for TEM-1) provide validated benchmarks for assay calibration . The defined spectrum—active against serine carbapenemases but inactive against MBLs—makes it an essential tool for phenotypic confirmation of carbapenemase type in clinical microbiology research [1].

Procurement for Pharmaceutical Formulation Development Requiring Stable Crystalline API

For pharmaceutical development and formulation studies, avibactam sodium in crystalline Form C or stable monohydrate is the preferred material. Form C demonstrates physical stability against moisture and high temperature stress (TGA mass change 0.5% from 25-200°C), addressing the hygroscopicity and handling difficulties of the anhydrous/amorphous form [2]. This stability profile ensures consistent physicochemical properties during pre-formulation studies, compatibility testing, and long-term storage of research-grade formulations [3].

In Vitro Pharmacodynamic Modeling Using Time-Above-Threshold (fT>CT) Experimental Designs

Researchers conducting hollow-fiber infection models or one-compartment in vitro PK/PD models must design experiments that capture the time-dependent pharmacodynamics of avibactam. Because avibactam's efficacy is driven by fT>CT (unlike the AUC-driven vaborbactam and relebactam), experimental sampling schedules must be structured to quantify the duration of inhibitor exposure above the critical threshold concentration [4]. Avibactam sodium hydrate is the appropriate research compound for such time-dependent PD studies targeting serine β-lactamase-producing organisms.

Susceptibility Testing Panel Component for Differentiating OXA-48 from MBL Producers

In diagnostic and surveillance microbiology, ceftazidime-avibactam susceptibility testing serves as a key differentiator: isolates resistant to meropenem but susceptible to ceftazidime-avibactam are presumptively serine carbapenemase producers (KPC or OXA-48), whereas isolates resistant to both are likely MBL producers [5]. Avibactam sodium hydrate is therefore an essential component for preparing custom susceptibility testing panels and for quality control of commercial antimicrobial susceptibility testing systems [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avibactam sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.